(S)-3-Amino-1-hidroxi-3,4-dihidroquinolin-2(1H)-ona clorhidrato

Descripción general

Descripción

- PF-04859989 hydrochloride is a brain-penetrant, irreversible inhibitor of kynurenine aminotransferase (KAT) II.

- KAT II is an enzyme responsible for most of the brain’s synthesis of kynurenic acid.

- Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function .

Aplicaciones Científicas De Investigación

- PF-04859989 hydrochloride finds applications in various fields:

Chemistry: As a tool compound for studying kynurenine metabolism and its impact on brain function.

Biology: Investigating the role of kynurenic acid in neuroinflammation and neuroprotection.

Medicine: Potential therapeutic implications for psychiatric and neurological disorders.

Industry: Developing novel drugs targeting KAT II.

Mecanismo De Acción

- PF-04859989 inhibits KAT II irreversibly.

- Molecular targets and pathways involved in its mechanism of action are still under investigation.

Análisis Bioquímico

Biochemical Properties

PF-04859989 hydrochloride interacts with the enzyme KAT II, inhibiting its function . The IC50 values for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .

Cellular Effects

The effects of PF-04859989 hydrochloride on cells are primarily related to its inhibition of KAT II. This inhibition can lead to a reduction in the synthesis of kynurenic acid in the brain

Molecular Mechanism

The molecular mechanism of action of PF-04859989 hydrochloride involves its binding to KAT II, leading to the inhibition of this enzyme . This results in a decrease in the production of kynurenic acid, a compound implicated in several psychiatric and neurological disorders .

Temporal Effects in Laboratory Settings

It is known that the compound is a brain-penetrant, irreversible inhibitor, suggesting that its effects may be long-lasting .

Dosage Effects in Animal Models

In animal models, specifically in male Sprague-Dawley rats, PF-04859989 hydrochloride has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg . Rats receiving PF-04859989 hydrochloride (5 mg/kg; i.p.) exhibited a significantly lower number of spontaneously active dopamine (DA) neurons per track .

Metabolic Pathways

Given its role as a KAT II inhibitor, it likely impacts the kynurenine pathway .

Transport and Distribution

It is known that the compound is brain-penetrant .

Subcellular Localization

Given its role as a KAT II inhibitor, it is likely to be found in locations where KAT II is present .

Métodos De Preparación

- Unfortunately, specific synthetic routes and reaction conditions for PF-04859989 hydrochloride are not readily available in the literature.

- industrial production methods likely involve multi-step chemical synthesis, purification, and isolation.

Análisis De Reacciones Químicas

- PF-04859989 hydrochloride may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly documented.

- Major products formed from these reactions would depend on the specific synthetic steps employed.

Comparación Con Compuestos Similares

- Unfortunately, I couldn’t find a direct comparison with similar compounds.

- Further research may reveal unique features that distinguish PF-04859989 hydrochloride from related molecules.

Propiedades

IUPAC Name |

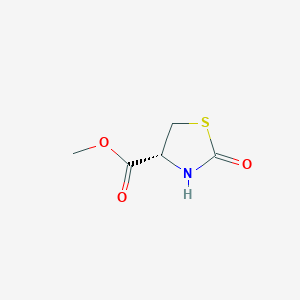

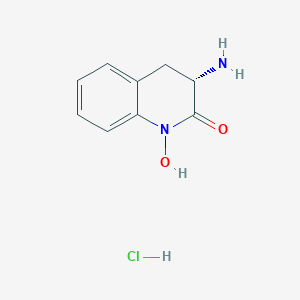

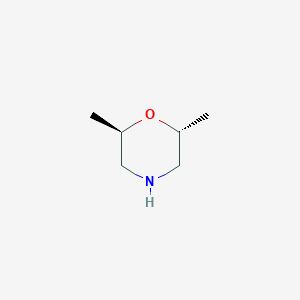

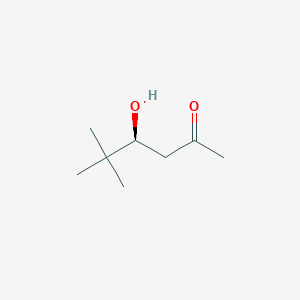

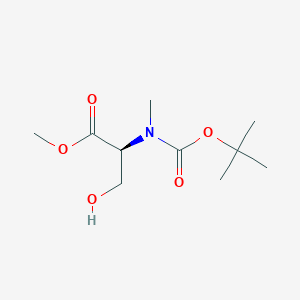

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOBDOKCHIUXAY-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628698 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177943-33-8 | |

| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)